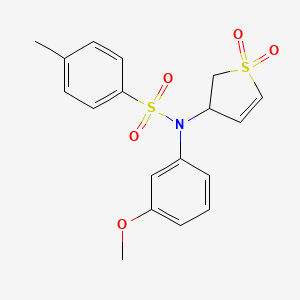
5-(4-Fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a benzodiazepinone structure are usually part of the benzodiazepine class of drugs, which are widely used for their sedative and anxiety-reducing effects . The presence of a fluorophenyl group could potentially alter the properties of the compound, possibly affecting its potency, metabolism, or other pharmacokinetic properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amino acid (like glycine) with a ketone (like acetophenone) to form a benzodiazepinone structure . The introduction of a fluorophenyl group would likely involve a separate step, possibly involving a reaction with a fluorinating agent .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be studied using various analytical techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction and identify the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the compound’s solubility can be determined using solubility tests, its melting point can be determined using a melting point apparatus, and its molecular weight can be determined using mass spectrometry .Aplicaciones Científicas De Investigación
Synthetic Aspects and Biological Activities
Benzodiazepines, including 5-(4-Fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one, are pivotal in the pharmaceutical industry due to their significant roles in organic synthesis and medicinal chemistry. They exhibit a broad spectrum of biological activities, such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. Recent reviews have summarized systematic synthetic strategies and significant approaches for the synthesis of benzodiazepines, highlighting their importance in developing biologically active molecules (Teli et al., 2023).
Pharmacological and Synthetic Profiles
The pharmacological profile of benzodiazepines and their derivatives, including 1,5-benzothiazepines, has been extensively reviewed. These compounds are recognized for their versatile bioactivities, such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Such reviews provide a foundation for medicinal chemists to develop new compounds with improved efficacy and safety profiles (Dighe et al., 2015).
Clinical Pharmacology and Anticancer Applications
A significant body of research has focused on the clinical pharmacology of fluorouracil derivatives, including studies on their use in treating various solid tumors. These studies shed light on the potential of benzodiazepine derivatives in enhancing the therapeutic effectiveness of anticancer drugs. Understanding the metabolic pathways and the biomodulation of these compounds could lead to more effective and less toxic cancer treatments (Malet-Martino et al., 2002).
Neurochemical and Behavioral Effects
Research has also explored the neurochemical and behavioral effects of MDMA, a compound structurally related to benzodiazepines, highlighting its impact on serotonin and dopamine neurotransmission. These studies contribute to understanding the complex interactions between benzodiazepine derivatives and neurotransmitter systems, potentially informing the development of new therapeutic agents (Cowan, 2006).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
Compounds with similar structures have been found to exhibit certain pharmacokinetic properties
Result of Action
Compounds with similar structures have been found to have certain effects at the molecular and cellular levels
Action Environment
The action of similar compounds can be influenced by various environmental factors
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-2-7-14-13(8-10)16(18-9-15(20)19-14)11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZCVXSBLOCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)
![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)


![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
methanone](/img/structure/B2762695.png)
![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)
![1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762699.png)

